CARBOBENZYLOXY-DL-THREONINE
Overview
Description
CARBOBENZYLOXY-DL-THREONINE is a synthetic derivative of the amino acid threonine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
CARBOBENZYLOXY-DL-THREONINE can be synthesized through the protection of the amino group of DL-threonine using benzyl chloroformate. The reaction typically involves the use of a base such as sodium hydroxide or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXY-DL-THREONINE undergoes various chemical reactions, including:
Hydrogenation: The carbobenzyloxy group can be removed through catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon, hydrogen gas, methanol or ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed
Hydrogenation: Removal of the carbobenzyloxy group to yield DL-threonine.
Substitution: Formation of substituted threonine derivatives.
Oxidation: Formation of ketone or aldehyde derivatives of threonine.
Scientific Research Applications
CARBOBENZYLOXY-DL-THREONINE is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid in peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary function of CARBOBENZYLOXY-DL-THREONINE is to serve as a protected form of threonine, preventing unwanted side reactions during peptide synthesis. The carbobenzyloxy group is stable under a variety of conditions but can be selectively removed through catalytic hydrogenation. This allows for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
- CARBOBENZYLOXY-L-THREONINE
- CARBOBENZYLOXY-DL-ALANYLGLYCINE
- CARBOBENZYLOXY-DL-VALINE
- CARBOBENZYLOXY-DL-TRYPTOPHAN
Uniqueness
CARBOBENZYLOXY-DL-THREONINE is unique due to its specific protection of the amino group in DL-threonine, making it particularly useful in the synthesis of peptides that require the incorporation of threonine residues. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUIRDNBFZGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330918 | |
Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-63-3, 85995-53-5 | |
Record name | NSC333749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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